2-Chloroethanesulfinic chloride
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Overview
Description
2-Chloroethanesulfonyl chloride is a chemical compound used in the making of other chemicals . It is also known by other names such as Ethanesulfonyl chloride, 2-chloro-; 2-Chloroethane sulfochloride .
Synthesis Analysis
2-Chloroethanesulfonyl chloride has been used in one-pot sulfonylation/intramolecular thia-Michael protocol for the synthesis of 1,5,2-dithiazepine 1,1-dioxides . It was also used in the synthesis of vinyl sulfonamides with a furan, carbocyclic, semi cyclic or acyclic 1,3-diene moiety .Molecular Structure Analysis
The molecular formula of 2-Chloroethanesulfonyl chloride is C2H4Cl2O2S . It has an average mass of 163.023 Da and a monoisotopic mass of 161.930908 Da .Chemical Reactions Analysis
While specific chemical reactions involving 2-Chloroethanesulfonyl chloride are not detailed in the search results, it’s known that this compound is used in the synthesis of other chemicals .Physical and Chemical Properties Analysis
2-Chloroethanesulfonyl chloride is a liquid with a density of 1.56 g/mL at 25 °C . It has a refractive index of 1.493 (lit.) and boils at 84-86 °C/15 mmHg (lit.) .Scientific Research Applications
Biomedical Applications : 2-Chloroethanol, a related compound, has been studied for its effects on tissue when it comes into prolonged contact with body tissues, as might happen with certain medical devices. It was found that pure 2-Chloroethanol is quite destructive to most tissues, including ophthalmic, mucosal, muscular, and subcutaneous tissues. However, its toxicity potential decreases sharply upon dilution (Guess, 1970).
Environmental Applications : A hydrate-based chlorinated hydrocarbon recovery process for removing chlorinated hydrocarbons from aqueous solutions has been studied. This process is advantageous as it requires no special facilities and only carbon dioxide as a hydrate former, making it a potential method for environmental remediation (Seo & Lee, 2001).
Chemical Synthesis : Trichloromethanesulfonyl Chloride, a similar compound, has been utilized efficiently for the α-chlorination of aldehydes, including catalytic asymmetric versions, under mild conditions. This method outperforms typical chlorinating reagents and minimizes the formation of toxic, chlorinated organic waste (Jimeno, Cao, & Renaud, 2016).
Photocatalytic Degradation : The use of PAni-TiO2 nanocomposite for the photocatalytic degradation of 1,2-Dichloroethane, a structurally related compound, has been investigated. This method offers a promising solution for dealing with chlorinated hydrocarbons in wastewaters, especially those listed as priority pollutants by regulatory agencies (Mohsenzadeh, Mirbagheri, & Sabbaghi, 2019).
Chemical Reactions in Aqueous Media : The chlorination of ethylene sulfide in aqueous media, leading to the formation of 2-chloroethanesulfonyl chloride, has been studied. This reaction occurs specifically when carried out in hydrochloric acid saturated with HCl gas (Fokin, Kolomiets, Bliznyuk, & Golubeva, 1975).
Synthesis of Chemical Compounds : A method for synthesizing ethenesulfonyl fluoride involves using 2-chloroethanesulfonyl chloride. This process is simple and yields high-quality products, demonstrating the compound's usefulness in chemical synthesis (Zheng, Dong, & Sharpless, 2016).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-chloroethanesulfinyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Cl2OS/c3-1-2-6(4)5/h1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUBZQOURSEZDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)S(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Cl2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38878-27-2 |
Source
|
Record name | 2-chloroethanesulfinic chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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